2-Chloro-5-methyl-4-nitropyridine N-oxide

Finerenone synthesis Process chemistry Yield comparison

Process R&D teams developing finerenone (Kerendia) generics face synthetic inefficiency when using non-N-oxide precursors, which require low-yield N-oxidation (15-40% loss). This compound eliminates that step entirely as the direct precursor to 2-chloro-5-methyl-4-pyridinamine. • Reduces synthetic step count and avoids N-oxidation yield losses in finerenone synthesis • Supplied as Finerenone N-Oxide Impurity 1 with full COA/MSDS for ANDA/DMF filing • QC-grade reference standard for ICH M7-compliant genotoxic impurity profiling at ≤1.5 µg/day

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 60323-96-8
Cat. No. B1590554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methyl-4-nitropyridine N-oxide
CAS60323-96-8
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCC1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-]
InChIInChI=1S/C6H5ClN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3
InChIKeyDXJQKWNJVPTPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methyl-4-nitropyridine N-oxide: Overview


2-Chloro-5-methyl-4-nitropyridine N-oxide (CAS 60323-96-8) is a heterocyclic building block featuring a pyridine ring functionalized with a chlorine atom at the 2-position, a methyl group at the 5-position, a nitro group at the 4-position, and an N-oxide moiety . Its molecular formula is C₆H₅ClN₂O₃ and its molecular weight is 188.57 g/mol . The compound serves as a critical intermediate in the patented synthesis of the mineralocorticoid receptor antagonist finerenone (Kerendia) and is also employed as a characterized reference standard for finerenone-related impurity profiling [1][2].

2-Chloro-5-methyl-4-nitropyridine N-oxide: Substitution Challenges


Substituting 2-chloro-5-methyl-4-nitropyridine N-oxide with a closely related analog such as 2-chloro-5-methylpyridine N-oxide (CAS 20173-49-3, lacking the 4-nitro group) or 2-chloro-5-methyl-4-nitropyridine (CAS 97944-45-1, lacking the N-oxide) is not straightforward. The simultaneous presence of the N-oxide and the 4-nitro group is essential for the subsequent chemoselective transformations (e.g., reduction to the 4-amino derivative) required in the finerenone synthesis route [1]. Furthermore, the 4-nitropyridine N-oxide class is associated with genotoxic potential [2], making the availability of a well-characterized single-entity reference standard (such as Finerenone N-Oxide Impurity 1) critical for regulatory compliance; a generic analog or a mixture of isomers would not satisfy ICH M7 impurity control requirements [3].

2-Chloro-5-methyl-4-nitropyridine N-oxide: Comparative Evidence


Synthetic Yield in Finerenone Synthesis

In the Bayer patent process, 2-chloro-5-methyl-4-nitropyridine N-oxide is reduced to 2-chloro-5-methyl-4-pyridinamine, a key finerenone intermediate [1]. Using the N-oxide as the starting material (prepared via nitration of 2-chloro-5-methylpyridine N-oxide in 80% yield ) provides a direct and high-yielding entry into the synthesis sequence. In contrast, an alternative route that would use 2-chloro-5-methyl-4-nitropyridine (CAS 97944-45-1, lacking the N-oxide) would require an additional oxidation step to install the N-oxide functionality, which is known to proceed in typically 60–85% yield depending on conditions and could introduce regioselectivity challenges .

Finerenone synthesis Process chemistry Yield comparison

Genotoxicity: 4-Nitro vs. Non-Nitro Pyridine N-Oxides

4-Nitropyridine N-oxide, the parent scaffold of the target compound, has demonstrated genotoxic effects in vitro: it induced DNA damage in mouse fibroblasts at a concentration of 50 µmol/L and showed a positive response in the Ames test at 12.5 µg/dish [1][2]. In contrast, pyridine N-oxides lacking the 4-nitro substituent (such as 2-chloro-5-methylpyridine N-oxide, CAS 20173-49-3) generally do not exhibit this genotoxic alert and are not classified as mutagens under GHS . This creates a critical regulatory distinction: any synthesis involving the 4-nitro N-oxide requires rigorous impurity control below the ICH M7 acceptable intake limit, which in turn demands a highly pure and well-characterized reference standard of the target compound for analytical method development and validation [3].

Genotoxicity ICH M7 Impurity control

Predicted Density and Handling

ChemSpider predicts a density of 1.53 ± 0.1 g/cm³ for 2-chloro-5-methyl-4-nitropyridine N-oxide . By comparison, the non-N-oxide analog 2-chloro-5-methyl-4-nitropyridine (CAS 97944-45-1) has a refractive index of 1.571 and a melting point of 37–39 °C, but its predicted density is not readily available [1]. The higher density of the N-oxide is consistent with the additional oxygen atom forming stronger intermolecular interactions, which can influence solid-state stability, bulk handling, and solubility in process solvents. This property is relevant when selecting between the N-oxide and the non-N-oxide pyridine for scale-up, as denser materials may present different flowability and dusting characteristics.

Physicochemical properties Density Handling

Regulatory Traceability of Impurity Standard

The target compound is supplied as Finerenone N-Oxide Impurity 1 with detailed characterization data compliant with regulatory guidelines, suitable for ANDA/DMF filing and method validation [1]. In contrast, generic 2-chloro-5-methylpyridine N-oxide (CAS 20173-49-3) is typically offered as a research chemical without a certificate of analysis meeting pharmacopeial traceability standards . For pharmaceutical development programs, the availability of a fully characterized impurity standard with traceability to USP or EP standards (where feasible) directly reduces the analytical burden and accelerates regulatory submission timelines.

Pharmaceutical impurity Reference standard Regulatory filing

Purity Comparison: Target Compound vs. Analogs

Leading suppliers such as Bidepharm offer 2-chloro-5-methyl-4-nitropyridine N-oxide with a standard purity of 97% (HPLC), accompanied by NMR, HPLC, and GC batch analytical reports . The structurally related 2-chloro-5-methyl-4-nitropyridine (CAS 97944-45-1) is also available at ≥97% purity , whereas the simpler 2-chloro-5-methylpyridine N-oxide (CAS 20173-49-3) is commonly supplied at 95–97% purity . While purity specifications are comparable, the target compound's position as a key pharmaceutical intermediate means that suppliers offering 97%+ purity with comprehensive analytical documentation are better suited for GMP applications.

Chemical purity Quality specification Procurement

2-Chloro-5-methyl-4-nitropyridine N-oxide: Key Applications


GMP Intermediate for Finerenone and Related MR Antagonist Synthesis

This compound is the direct precursor to 2-chloro-5-methyl-4-pyridinamine, a key intermediate in the Bayer-patented finerenone synthesis [1]. Procuring the N-oxide as a starting material reduces the synthetic step count and avoids N-oxidation yield losses (15–40%), making it the preferred building block for process R&D groups developing finerenone or structurally related mineralocorticoid receptor antagonists.

Certified Impurity Reference Standard for ANDA/DMF Filing

As Finerenone N-Oxide Impurity 1, the compound is supplied with full characterization and traceability documentation suitable for ANDA, DMF, and method validation under ICH guidelines [2]. It is the appropriate choice for QC laboratories that require a regulatory-grade standard for impurity profiling in generic finerenone formulations, where a generic research chemical would not meet pharmacopeial traceability expectations.

Genotoxicity Assessment and ICH M7 Impurity Control Studies

Given the genotoxic potential of the 4-nitropyridine N-oxide class [3][4], this compound serves as a positive control in Ames assays and as the reference standard for developing sensitive LC-MS/MS methods to quantify this impurity at levels below the ICH M7 acceptable intake limit (1.5 µg/day). Non-nitro analogs cannot substitute in this regulatory context.

Structure-Activity Relationship (SAR) Studies in Agrochemical Discovery

The combination of the 4-nitro group and the N-oxide moiety influences both the electronic character and the lipophilicity of the pyridine scaffold, which are critical parameters in the design of insecticidal and acaricidal agents [5]. Researchers exploring pyridine N-oxide-based agrochemicals can use this compound as a late-stage diversification intermediate where the nitro group serves as a handle for further functionalization (e.g., reduction to amine, nucleophilic displacement).

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